2-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline
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Overview
Description
2-ME-N-(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(4,3-A)AZEPIN-3-YLMETHYL)ANILINE is a complex organic compound with the molecular formula C15H20N4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ME-N-(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(4,3-A)AZEPIN-3-YLMETHYL)ANILINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of aniline derivatives with triazoloazepine intermediates in the presence of catalysts and solvents . The reaction conditions often require specific temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity levels for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-ME-N-(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(4,3-A)AZEPIN-3-YLMETHYL)ANILINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-ME-N-(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(4,3-A)AZEPIN-3-YLMETHYL)ANILINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ME-N-(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(4,3-A)AZEPIN-3-YLMETHYL)ANILINE involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Triazoloazepine Derivatives: Compounds with similar triazoloazepine structures.
Aniline Derivatives: Compounds with aniline groups that exhibit similar chemical reactivity.
Uniqueness
2-ME-N-(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(4,3-A)AZEPIN-3-YLMETHYL)ANILINE is unique due to its specific combination of triazoloazepine and aniline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H20N4 |
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Molecular Weight |
256.35 g/mol |
IUPAC Name |
2-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline |
InChI |
InChI=1S/C15H20N4/c1-12-7-4-5-8-13(12)16-11-15-18-17-14-9-3-2-6-10-19(14)15/h4-5,7-8,16H,2-3,6,9-11H2,1H3 |
InChI Key |
QXPOSYFPGYAEHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC2=NN=C3N2CCCCC3 |
Origin of Product |
United States |
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